N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide
Overview
Description
N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide is a useful research compound. Its molecular formula is C27H27FN4O5S and its molecular weight is 538.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 538.16861931 g/mol and the complexity rating of the compound is 978. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities A range of pyrazoline benzene sulfonamides have been synthesized and tested for their cytotoxic activities against tumor and non-tumor cell lines, as well as for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds, including derivatives with trimethoxy and dimethoxy groups, have shown significant tumor selectivity and carbonic anhydrase inhibitory activity, suggesting their potential in cancer research and enzyme inhibition studies (Kucukoglu et al., 2016).
Antimicrobial and Antioxidant Properties Novel sulfonamides derived from ampyrone and various benzene sulfonyl chlorides have been synthesized and characterized. These compounds demonstrated significant antimicrobial and antioxidant activities, highlighting their potential in the development of new antimicrobial agents and antioxidants (Badgujar et al., 2017).
Antimicrobial Evaluation of Novel Compounds A series of novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and shown to possess high antibacterial activity, further emphasizing the role of such compounds in the development of new antibacterial agents (Azab et al., 2013).
Inhibitory Activities on Enzymes Pyrazoline benzensulfonamides have been designed to incorporate both pyrazoline and sulfonamide pharmacophores, demonstrating inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds, characterized by their enzyme inhibition potencies with low cytotoxicity, could serve as bases for developing novel inhibitors for these enzymes (Ozgun et al., 2019).
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-(4-ethoxyphenyl)sulfonyl-4-fluoroanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O5S/c1-4-37-23-14-16-24(17-15-23)38(35,36)31(21-12-10-20(28)11-13-21)18-25(33)29-26-19(2)30(3)32(27(26)34)22-8-6-5-7-9-22/h5-17H,4,18H2,1-3H3,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCBLWJZSYZIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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